(9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate
Description
(9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate is a fluorenylmethyloxycarbonyl (Fmoc)-protected 3-aminopiperidine derivative. The Fmoc group is widely used in peptide synthesis as a base-labile protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound serves as a critical intermediate in medicinal chemistry for constructing peptidomimetics, macrocycles, and bioactive molecules.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c21-14-6-5-11-22(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDERCVMXEPKIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-aminopiperidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Fmoc-3-APC is significant in medicinal chemistry for several reasons:
- Antimicrobial Activity : Preliminary studies indicate that Fmoc-3-APC exhibits antimicrobial properties, suggesting its potential use in developing new antibiotics or treatments for infections. This activity stems from its structural characteristics, which allow it to interact with bacterial cell membranes or essential metabolic pathways.
- Cytotoxicity : Some derivatives of piperidine compounds have shown cytotoxic effects against various cancer cell lines. Fmoc-3-APC could serve as a lead compound for synthesizing novel anticancer agents by modifying the piperidine moiety to enhance selectivity and potency against tumor cells.
- Neuroactive Properties : The presence of the piperidine ring suggests possible interactions with neurotransmitter systems, which may lead to neuroactive effects. This opens avenues for exploring its role in neuropharmacology and potential treatments for neurological disorders.
Organic Synthesis
Fmoc-3-APC serves as a versatile intermediate in organic synthesis:
- Solid-phase Peptide Synthesis (SPPS) : The Fmoc group is commonly used as a protecting group in SPPS. Its ability to be selectively removed under mild conditions allows for the stepwise addition of amino acids to form peptides. Fmoc-3-APC can act as a linker molecule, facilitating the attachment of peptides to solid supports during synthesis.
- Synthesis of Chemical Probes : By modifying the 3-aminopiperidine component, researchers can create libraries of compounds that can be used as chemical probes to study protein-protein interactions or target specific cellular processes. This application is crucial for drug discovery and understanding biological mechanisms.
Biological Research
The unique structure of Fmoc-3-APC allows for diverse interactions within biological systems:
Interaction Studies
Research has focused on the binding affinity of Fmoc-3-APC at various biological targets. Its structural similarities with other bioactive compounds enable comparative studies that can elucidate its pharmacological properties.
Case Studies
Several studies have highlighted the effectiveness of compounds related to Fmoc-3-APC in different biological contexts:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine scaffold’s functionalization significantly influences physicochemical properties and reactivity. Key analogs include:
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., benzyloxyimino in ’s Compound 12) exhibit higher melting points (169–171°C) compared to less polar derivatives (e.g., 141–142°C for oxo-piperidine) .
- Solubility: Hydrochloride salts (e.g., (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride) show improved aqueous solubility due to ionic character .
- Stability : Fmoc groups are sensitive to bases (e.g., piperidine), while Boc-protected analogs () require stronger acids (e.g., TFA) for deprotection .
Key Research Findings
Stereochemical Impact : highlights the importance of stereochemistry in 3-hydroxypiperidine derivatives, where (R)- and (S)-isomers exhibit distinct biological activities .
Scalability : ’s iron-catalyzed method demonstrates scalability (57% yield), critical for industrial applications .
Purity Standards : LC-MS and NMR data () confirm ≥95% purity for analogs used in pharmaceutical research .
Biological Activity
(9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate is a significant compound in medicinal chemistry, characterized by its unique structural features that include a fluorenyl group and a piperidine derivative. This compound's biological activity has garnered attention due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and neuroactive properties.
Structural Characteristics
The structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₂O₂
- Molecular Weight : 313.40 g/mol
- Functional Groups : Fluorenyl group, amino group, and carboxylate.
This combination of functional groups contributes to the compound's diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction is crucial for its pharmacological effects, which can vary based on the context of use.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control .
2. Cytotoxicity
Research has indicated that derivatives of piperidine compounds, including this one, can exhibit cytotoxic effects against cancer cell lines. This suggests a potential role for the compound in cancer therapy, particularly in targeting specific tumor types .
3. Neuroactive Properties
Given its structural composition, particularly the presence of the piperidine ring, this compound may interact with neurotransmitter systems, indicating potential neuroactive effects. These interactions could influence mood regulation and cognitive functions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Aminopiperidine | Piperidine ring with amino group | Antimicrobial | Simpler structure |
| Fluorene Derivatives | Contains fluorenyl moiety | Varies widely | Diverse applications |
| Piperazine Derivatives | Similar ring structure | Neuroactive | Different nitrogen positioning |
The unique combination of the fluorenyl group with the piperidine derivative in this compound allows for distinct pharmacological properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Evaluation : A study assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Testing : In vitro tests on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. This finding supports further exploration into its use as an anticancer drug .
- Neuropharmacological Studies : Investigations into the neuroactive properties showed promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Q & A
Q. What synthetic methodologies are commonly employed for preparing (9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate?
The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection chemistry. A standard route involves coupling 3-aminopiperidine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA in THF/DCM). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) . Key steps include:
- Activation of the amine group using Fmoc-Cl.
- Quenching with aqueous workup to remove excess reagents.
- Characterization via NMR and MS to confirm structural integrity.
Q. How is this compound characterized in terms of structural confirmation?
Analytical characterization relies on:
- ¹H/¹³C NMR : Peaks for the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.1–4.4 ppm) and piperidine backbone (e.g., NH resonance at δ 1.5–2.5 ppm). provides comparable data for Fmoc-protected analogs .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 367.4 for C₂₁H₂₂N₂O₃) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient).
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity per CLP regulations) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst Selection : HATU or EDCI/HOBt for efficient coupling .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction kinetics.
- Temperature Control : Reactions at 0–25°C minimize side products (e.g., piperidine ring oxidation) .
- Purification : Gradient elution in chromatography to separate byproducts.
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR/MS data may arise from:
- Tautomerism : Piperidine ring protonation states can shift NH peaks. Use D₂O exchange experiments to identify labile protons .
- Stereochemical Ambiguity : Employ 2D NMR (e.g., NOESY, HSQC) to confirm spatial arrangements .
- Impurity Interference : Cross-validate with high-resolution MS (HRMS) to rule out adducts .
Q. What role does this compound play in peptide-based drug discovery?
The Fmoc group acts as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its utility includes:
- Orthogonal Deprotection : Removed under mild basic conditions (piperidine/DMF) without disrupting acid-labile side chains .
- Enzyme Inhibitor Design : The piperidine moiety mimics transition states in protease inhibition (e.g., HIV-1 protease) .
Q. How can structural analogs be designed to enhance solubility or stability?
- Backbone Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the piperidine ring to improve aqueous solubility .
- Alternative Protecting Groups : Replace Fmoc with Boc (tert-butyloxycarbonyl) for acid-stable intermediates .
- Prodrug Strategies : Esterify the carboxylate to enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
